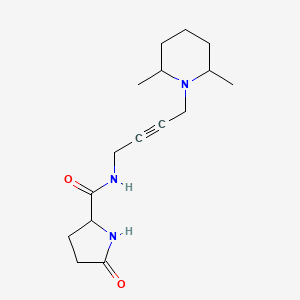
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring, a butynyl group, and a pyrrolidinecarboxamide moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butynyl group, and the coupling with the pyrrolidinecarboxamide moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Coupling with Pyrrolidinecarboxamide: The final step involves the coupling of the piperidine and butynyl intermediates with a pyrrolidinecarboxamide derivative using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
Mechanism of Action
The mechanism of action of (S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: Known for its unique combination of piperidine, butynyl, and pyrrolidinecarboxamide moieties.
®-N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-(4-(2,6-Dimethyl-1-piperidinyl)-2-butynyl)-5-oxo-2-pyrrolidinecarboxamide: A similar compound without the stereochemistry, which may have different chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, butynyl group, and pyrrolidinecarboxamide moiety allows for diverse chemical reactivity and biological interactions, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
81639-01-2 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)but-2-ynyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O2/c1-12-6-5-7-13(2)19(12)11-4-3-10-17-16(21)14-8-9-15(20)18-14/h12-14H,5-11H2,1-2H3,(H,17,21)(H,18,20) |
InChI Key |
BPICSEKEIWIDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC#CCNC(=O)C2CCC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


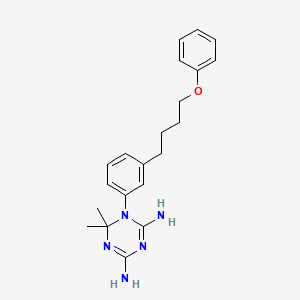
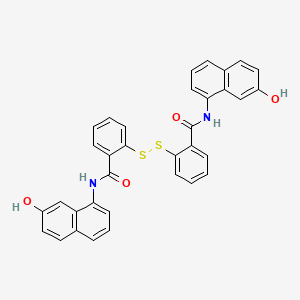

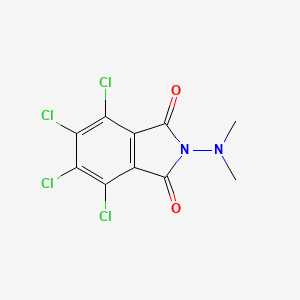
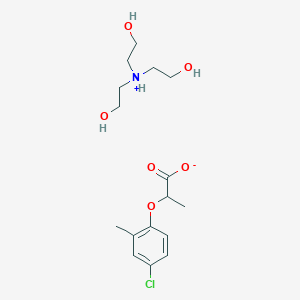
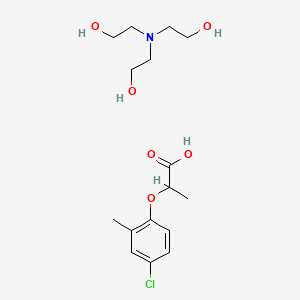
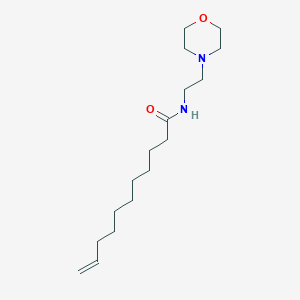

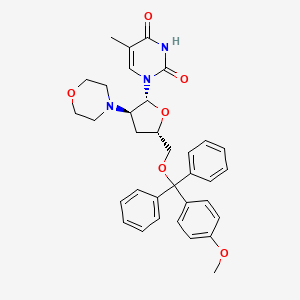
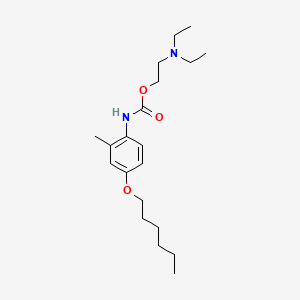
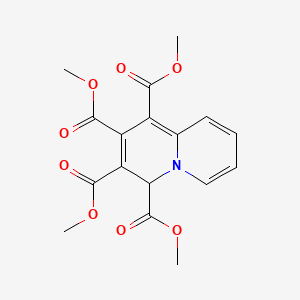

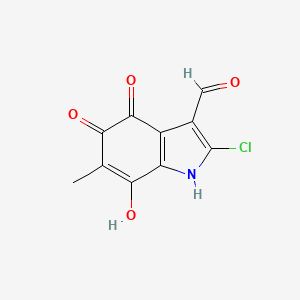
![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
